3-Cyclopropoxy-4-(dimethylamino)picolinic acid
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Overview
Description
3-Cyclopropoxy-4-(dimethylamino)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound features a cyclopropoxy group and a dimethylamino group attached to the picolinic acid core. Picolinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(dimethylamino)picolinic acid typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropoxy group can be achieved through a cyclopropylation reaction. This involves the reaction of a suitable precursor with cyclopropyl halides under basic conditions.
Dimethylamination: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine as the nucleophile.
Picolinic Acid Core Formation: The picolinic acid core can be synthesized through various methods, including the oxidation of 2-methylpyridine using oxidizing agents like potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(dimethylamino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted picolinic acid derivatives.
Scientific Research Applications
3-Cyclopropoxy-4-(dimethylamino)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit viral entry by targeting viral-cellular membrane fusion, similar to other picolinic acid derivatives .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
3-Cyclopropoxy-4-(dimethylamino)picolinic acid is unique due to the presence of both cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-(dimethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)8-5-6-12-9(11(14)15)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
VGQKSRABATXONK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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